4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol
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Overview
Description
4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol typically involves the condensation of 8-methoxy-2-methyl-4-quinolineamine with phenol. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol include other quinoline derivatives such as:
- 4-Hydroxyquinoline
- 2-Methylquinoline
- 8-Methoxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[(8-methoxy-2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H16N2O2/c1-11-10-15(19-12-6-8-13(20)9-7-12)14-4-3-5-16(21-2)17(14)18-11/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
PPSXKQUDIKMJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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